Spectroscopic Characterization of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol: A Technical Guide
Spectroscopic Characterization of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 2-(4-fluoro-1H-pyrazol-1-yl)ethanol. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive framework grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By leveraging established spectroscopic theory and comparative data from analogous pyrazole derivatives, we present a detailed interpretation of the anticipated spectral features. This guide is designed to assist researchers in the structural elucidation, identification, and quality control of this compound, offering insights into the causality behind spectral patterns and outlining self-validating methodologies for empirical data confirmation.
Introduction
The synthesis and characterization of novel heterocyclic compounds are cornerstones of modern medicinal chemistry and materials science. Pyrazole derivatives, in particular, are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound 2-(4-fluoro-1H-pyrazol-1-yl)ethanol incorporates several key structural motifs: a pyrazole core, a fluorine substituent known to enhance metabolic stability and binding affinity, and a primary alcohol functional group that provides a handle for further synthetic modification.
Accurate structural confirmation is a prerequisite for any downstream application. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for providing unambiguous structural information. This guide offers a detailed predictive analysis of the key spectroscopic signatures of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol, providing a robust reference for researchers synthesizing or working with this molecule.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the spectroscopic data, the atoms in 2-(4-fluoro-1H-pyrazol-1-yl)ethanol have been systematically numbered. This convention will be used throughout the subsequent analysis of NMR data.
Caption: Molecular structure of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the electronic environment of each nucleus.
Experimental Protocol (¹H and ¹³C NMR)
A standard approach for acquiring high-quality NMR data would involve the following:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of exchangeable protons like the hydroxyl (-OH) group.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH, CH₂, and CH₃ groups.
-
D₂O Exchange: To confirm the hydroxyl proton signal, a drop of D₂O can be added to the NMR tube, the sample shaken, and the ¹H NMR spectrum re-acquired. The -OH signal will disappear or significantly diminish due to proton-deuterium exchange.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show five distinct signals, each corresponding to a unique proton environment in the molecule.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) |
| H5 | ~7.6 - 7.8 | Doublet (d) | 1H | ³J(H-F) ≈ 2-4 Hz |
| H3 | ~7.5 - 7.7 | Doublet (d) | 1H | ⁴J(H-F) ≈ 1-3 Hz |
| C6-H₂ | ~4.2 - 4.4 | Triplet (t) | 2H | ³J(H-H) ≈ 5-7 Hz |
| C7-H₂ | ~3.9 - 4.1 | Triplet (t) | 2H | ³J(H-H) ≈ 5-7 Hz |
| O8-H | ~1.5 - 4.0 (variable) | Broad Singlet (s) | 1H | None |
Interpretation and Expertise:
-
Pyrazole Protons (H3, H5): The protons on the pyrazole ring are in an aromatic environment and are expected to appear downfield.[3] The fluorine atom at C4 is a weak ortho,para-director and will influence the electronic environment of H3 and H5. The through-space and through-bond coupling to fluorine will split these signals into doublets. The magnitude of the coupling constant (J) decreases with the number of bonds separating the nuclei; thus, the three-bond coupling (³J) to H5 is expected to be larger than the four-bond coupling (⁴J) to H3.[4]
-
Ethanol Chain Protons (C6-H₂, C7-H₂): The methylene protons at C6 are directly attached to the pyrazole nitrogen, which is electron-withdrawing, shifting them significantly downfield to the ~4.2-4.4 ppm region.[5] The methylene protons at C7 are adjacent to the electronegative oxygen atom, placing their signal around 3.9-4.1 ppm.[6] These two groups are adjacent to each other and will exhibit vicinal coupling, resulting in a triplet for each signal (n+1 rule, where n=2).
-
Hydroxyl Proton (O8-H): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[5] It typically appears as a broad singlet because of rapid chemical exchange, which averages out any coupling to the adjacent C7 protons.[7] Confirmation via D₂O exchange is the standard protocol for assigning this peak.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display five signals, corresponding to the five unique carbon atoms in the structure.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (¹⁹F coupled) | DEPT-135 |
| C4 | ~145 - 155 | Doublet, ¹J(C-F) ≈ 230-250 Hz | No signal |
| C5 | ~130 - 135 | Doublet, ²J(C-F) ≈ 10-20 Hz | Positive (CH) |
| C3 | ~128 - 133 | Doublet, ³J(C-F) ≈ 3-8 Hz | Positive (CH) |
| C7 | ~59 - 63 | Singlet | Negative (CH₂) |
| C6 | ~50 - 55 | Singlet | Negative (CH₂) |
Interpretation and Expertise:
-
Pyrazole Ring Carbons: The carbon atoms of the heterocyclic ring will resonate in the aromatic region.
-
C4: This carbon is directly bonded to the highly electronegative fluorine atom, causing a significant downfield shift and a very large one-bond C-F coupling constant (¹J(C-F)).[4][8] This large coupling is a definitive marker for a carbon directly attached to fluorine.
-
C3 and C5: These carbons will also experience coupling to the fluorine atom over two and three bonds, respectively, resulting in smaller doublet splittings. Their precise chemical shifts are influenced by their position relative to the two nitrogen atoms and the N1-substituent.[9][10]
-
-
Ethanol Chain Carbons (C6, C7): The carbon attached to the hydroxyl group (C7) is expected to appear in the typical range for alcohols, around 59-63 ppm.[11][12] The carbon attached to the pyrazole nitrogen (C6) will also be deshielded, appearing in the 50-55 ppm range.
-
Self-Validation with DEPT: A DEPT-135 experiment is crucial for validating assignments. It will show positive signals for C3 and C5 (CH groups) and negative signals for C6 and C7 (CH₂ groups), while the quaternary C4 will be absent. This pattern must align with the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum is a plot of infrared light absorption versus wavenumber.
Experimental Protocol (IR)
A common and straightforward method is Attenuated Total Reflectance (ATR), where a small amount of the solid or liquid sample is placed directly on a crystal (e.g., diamond or germanium), and the IR spectrum is collected.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3500 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| 3150 - 3100 | Aromatic C-H stretch | Medium |
| 2960 - 2850 | Aliphatic C-H stretch | Medium |
| 1600 - 1450 | C=C and C=N ring stretches | Medium |
| 1260 - 1050 | C-O stretch (primary alcohol) | Strong |
| 1200 - 1000 | C-F stretch | Strong |
Interpretation and Expertise:
-
O-H Stretch: The most prominent feature will be a strong, broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[13][14][15] Its broadness is a direct result of the different hydrogen-bonding environments.
-
C-H Stretches: Two types of C-H stretching vibrations are expected: peaks just above 3000 cm⁻¹ for the C-H bonds on the aromatic pyrazole ring, and peaks just below 3000 cm⁻¹ for the sp³-hybridized carbons of the ethanol side chain.[15]
-
Fingerprint Region: The region below 1600 cm⁻¹ contains a wealth of information. The pyrazole ring will exhibit characteristic C=C and C=N stretching vibrations.[16] Crucially, a strong absorption band for the C-F stretch is expected in the 1200-1000 cm⁻¹ range. The C-O stretch of the primary alcohol will also appear as a strong band in a similar region (1260-1050 cm⁻¹).[17] The combination of these absorptions provides a unique "fingerprint" for the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound. The fragmentation pattern offers clues about the molecule's structure.
Experimental Protocol (MS)
For a molecule of this nature, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. The analysis would be performed on a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument to obtain an accurate mass.
Predicted Mass Spectrum (ESI-MS)
-
Molecular Formula: C₅H₇FN₂O
-
Monoisotopic Mass: 130.0542 g/mol
-
Predicted [M+H]⁺: m/z 131.0620
Interpretation and Fragmentation:
The primary ion observed in the positive-ion ESI mass spectrum will be the protonated molecule at m/z 131.0620. High-resolution analysis allows for the confirmation of the elemental composition, as this calculated mass is unique to C₅H₈FN₂O⁺.
While ESI is a soft ionization technique, some fragmentation can be induced. Plausible fragmentation pathways include:
-
Loss of water (-18 Da): Dehydration of the ethanol moiety to yield a fragment at m/z 113.0515.
-
Cleavage of the C6-C7 bond: Loss of the CH₂OH radical (•CH₂OH, 31 Da) to produce a fragment at m/z 100.0458. This would involve the cleavage of the bond beta to the pyrazole ring.
Caption: Plausible fragmentation pathways for 2-(4-fluoro-1H-pyrazol-1-yl)ethanol.
Self-Validation: The power of HRMS lies in its precision. Measuring the mass of the parent ion to within a few parts per million (ppm) of the calculated value provides extremely strong evidence for the molecular formula, thereby validating the identity of the compound.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a complementary and powerful suite of data for unambiguous structure elucidation.
-
NMR confirms the precise connectivity of the carbon-hydrogen framework and the electronic environment of each atom.
-
IR validates the presence of key functional groups, namely the alcohol, the aromatic pyrazole ring, and the carbon-fluorine bond.
-
HRMS confirms the elemental composition of the molecule.
By understanding these expected spectral features, researchers can confidently identify this target molecule, distinguish it from potential isomers or impurities, and ensure the quality of their material for subsequent studies in drug discovery and development.
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